N-(3,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea
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Overview
Description
N-(3,5-dimethoxyphenyl)-N’-(2,4-dimethylphenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features two aromatic rings substituted with methoxy and methyl groups, connected by a thiourea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-N’-(2,4-dimethylphenyl)thiourea typically involves the reaction of 3,5-dimethoxyaniline with 2,4-dimethylaniline in the presence of a thiocyanate source. A common method includes:
- Dissolving 3,5-dimethoxyaniline and 2,4-dimethylaniline in an appropriate solvent such as ethanol.
- Adding ammonium thiocyanate to the reaction mixture.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and isolating the product by filtration or crystallization.
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-N’-(2,4-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-N’-(2,4-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methoxy and methyl groups on the aromatic rings can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-benzylthiourea
- N,N’-diphenylthiourea
- N-(3,5-dimethoxyphenyl)-N’-phenylthiourea
Uniqueness
N-(3,5-dimethoxyphenyl)-N’-(2,4-dimethylphenyl)thiourea is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides a distinct electronic and steric environment, differentiating it from other thioureas.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-5-6-16(12(2)7-11)19-17(22)18-13-8-14(20-3)10-15(9-13)21-4/h5-10H,1-4H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUIHHPHILVXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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